molecular formula C12H16ClN B8279710 4-Chloro-5-tert-butylindoline

4-Chloro-5-tert-butylindoline

Cat. No.: B8279710
M. Wt: 209.71 g/mol
InChI Key: SREYZJPRHRIGTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-5-tert-butylindoline is a bicyclic aromatic compound comprising an indoline core (a benzene ring fused to a five-membered nitrogen-containing ring) with a chlorine atom at the 4-position and a bulky tert-butyl group at the 5-position.

This compound’s structural features make it relevant in pharmaceutical and materials science research, where indoline derivatives are often explored for their bioactivity and optoelectronic properties.

Properties

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

IUPAC Name

5-tert-butyl-4-chloro-2,3-dihydro-1H-indole

InChI

InChI=1S/C12H16ClN/c1-12(2,3)9-4-5-10-8(11(9)13)6-7-14-10/h4-5,14H,6-7H2,1-3H3

InChI Key

SREYZJPRHRIGTC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C2=C(C=C1)NCC2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Positioning

Compound Core Structure Substituents Key Structural Features
4-Chloro-5-tert-butylindoline Indoline Cl (4), tert-butyl (5) Bicyclic system; high steric bulk
4-Chloro-5-fluoro-2-methylpyridine Pyridine Cl (4), F (5), CH₃ (2) Monocyclic; electron-withdrawing F, Cl
2-[4-tert-Butyl-5-(2-chlorobenzyl)-1,3-thiazol-2-yl]isoindoline-1,3-dione Thiazole + isoindoline-dione tert-butyl (4), Cl (via benzyl, 5) Sulfur-containing ring; extended π-system
  • Indoline vs. Pyridine Derivatives: The bicyclic indoline core offers rigidity compared to pyridine’s planar monocyclic structure. This rigidity may enhance binding specificity in biological targets, while pyridine derivatives (e.g., 4-Chloro-5-fluoro-2-methylpyridine) prioritize electronic modulation via fluorine and methyl groups .
  • Thiazole-Based Analogues : The thiazole compound in incorporates sulfur, which can participate in hydrogen bonding and metal coordination. The tert-butyl and chloro groups here are positioned to influence crystal packing and solubility .

Electronic and Steric Effects

  • Electron-Withdrawing Groups : Chlorine’s inductive effect in 4-Chloro-5-tert-butylindoline may deactivate the ring toward electrophilic substitution, similar to 4-Chloro-5-fluoro-2-methylpyridine. However, fluorine’s stronger electronegativity in the latter compound could further polarize the pyridine ring .
  • This contrasts with smaller substituents (e.g., methyl in pyridine derivatives), which offer less hindrance .

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